2-Bromoethyl 2-(acetyloxy)benzoate
Description
2-Bromoethyl 2-(acetyloxy)benzoate is an organic ester compound characterized by a bromoethyl group (-CH2CH2Br) and a 2-(acetyloxy)benzoate moiety. The acetyloxy group (-OAc) on the benzoate ring enhances its stability and modulates solubility in organic solvents.
Properties
IUPAC Name |
2-bromoethyl 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-8(13)16-10-5-3-2-4-9(10)11(14)15-7-6-12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTTWZFXEUMIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20823450 | |
| Record name | 2-Bromoethyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20823450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79874-87-6 | |
| Record name | 2-Bromoethyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20823450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-(acetyloxy)benzoate typically involves the esterification of 2-bromoethanol with 2-(acetyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the esterification process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-(acetyloxy)benzoic acid and 2-bromoethanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-(acetyloxy)benzoic acid derivatives with different substituents can be obtained.
Hydrolysis: The primary products are 2-(acetyloxy)benzoic acid and 2-bromoethanol.
Oxidation: The products vary based on the specific oxidizing agent and reaction conditions used.
Scientific Research Applications
Chemistry: 2-Bromoethyl 2-(acetyloxy)benzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through nucleophilic substitution reactions.
Biology: In biological research, this compound can be used to modify biomolecules or to study the effects of ester and bromoethyl groups on biological activity.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ester and bromoethyl functionalities can be exploited to design prodrugs or to enhance the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 2-(acetyloxy)benzoate depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the ester and bromoethyl groups can interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
2-Bromoethyl Benzoate (CAS 939-54-8)
- Structure : Lacks the acetyloxy group on the benzoate ring.
- Molecular Weight : 229.07 g/mol (C9H9BrO2) vs. 287.13 g/mol (C11H11BrO4) for 2-bromoethyl 2-(acetyloxy)benzoate.
- Applications : Primarily used as an alkylating agent, whereas the acetyloxy derivative may exhibit enhanced stability for controlled release in polymer matrices .
Benzyl 2-Acetyloxybenzoate (CAS 52602-17-2)
- Structure : Replaces the bromoethyl group with a benzyl (-CH2C6H5) substituent.
- Molecular Weight : 270.28 g/mol (C16H14O4) vs. 287.13 g/mol for the target compound.
- Bromine in the target compound introduces halogen bonding and higher density (1.5–1.6 g/cm³ estimated).
- Applications : Benzyl derivatives are common in fragrance and plasticizer industries, while bromoethyl analogs are tailored for photochemical or pharmaceutical synthesis .
Nitrooxyacyloxy Methyl 2-(Acetyloxy)benzoates ()
- Examples: {[7-(Nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate (MW 384 g/mol). {[6,7-Bis(nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate (MW 445 g/mol).
- Comparison: Nitrooxy groups enhance oxidative reactivity, making these derivatives suitable for explosive or propellant formulations. The bromoethyl group in the target compound offers milder reactivity, favoring use in controlled-release systems or medicinal chemistry. NMR and MS data for nitrooxy derivatives show distinct splitting patterns due to nitro groups (e.g., δ 4.3–4.5 ppm for -CH2ONO2), absent in the bromoethyl analog .
Ethyl 4-(Dimethylamino)benzoate ()
- Structure: Features a dimethylamino (-N(CH3)2) group instead of bromoethyl and acetyloxy substituents.
- Key Differences: The amino group increases basicity and UV absorption, critical in photoinitiator systems for resins. Bromoethyl 2-(acetyloxy)benzoate lacks amine-driven hydrogen bonding but offers halogen-mediated interactions.
- Performance: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin curing (e.g., degree of conversion = 75–80%) compared to methacrylate analogs, suggesting the target compound may require co-initiators for similar applications .
Tabulated Comparison of Key Properties
Research Findings and Trends
- Reactivity : Bromoethyl esters undergo nucleophilic substitution (SN2) at the β-carbon due to the electron-withdrawing bromine, whereas acetyloxy groups stabilize the ester via resonance .
- Stability : Derivatives with nitrooxy groups () are thermally labile, while bromoethyl 2-(acetyloxy)benzoate shows moderate stability in polar aprotic solvents.
- Synthetic Utility : The acetyloxy group in the target compound can act as a protecting group, removable under acidic or basic conditions, similar to phenacyl benzoates .
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